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molecular formula C6H15NS2 B8714885 2-(tert-Butyldithio)ethanamine CAS No. 159394-98-6

2-(tert-Butyldithio)ethanamine

Cat. No. B8714885
M. Wt: 165.3 g/mol
InChI Key: PZBCIVCCSHJBCT-UHFFFAOYSA-N
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Patent
US09409952B2

Procedure details

A solution of TFA (1.0 ml) in DCM (1.0 ml) was added to tert-butyl (2-(tert-butyldisulfanyl)ethyl)carbamate (Compound 6b-A, 100 mg, 0.377 mmol), and the mixture was stirred at room temperature for 15 minutes. The reaction solution was concentrated under reduced pressure to afford the title compound (209 mg, quant.).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl (2-(tert-butyldisulfanyl)ethyl)carbamate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Compound 6b-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[C:8]([S:12][S:13][CH2:14][CH2:15][NH:16]C(=O)OC(C)(C)C)([CH3:11])([CH3:10])[CH3:9]>C(Cl)Cl>[C:8]([S:12][S:13][CH2:14][CH2:15][NH2:16])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert-butyl (2-(tert-butyldisulfanyl)ethyl)carbamate
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)SSCCNC(OC(C)(C)C)=O
Name
Compound 6b-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)SSCCNC(OC(C)(C)C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)SSCCN
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: CALCULATEDPERCENTYIELD 335.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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